

Commercial Availability and Technical Profile of 3-Ethylcyclopentane-1-thiol

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Compound of Interest

Compound Name: 3-Ethylcyclopentane-1-thiol

Cat. No.: B15266577

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An In-depth Guide for Researchers and Drug Development Professionals

Introduction

3-Ethylcyclopentane-1-thiol is a niche aliphatic thiol of interest to researchers in medicinal chemistry and drug discovery. Its unique cyclopentyl scaffold combined with a reactive thiol group makes it a potential building block for the synthesis of novel chemical entities. The thiol functional group is known to be crucial in various biological processes, acting as a nucleophile, a reducing agent, and a metal ligand.[1][2] Small molecule thiols are integral to cellular redox homeostasis and are involved in a multitude of signaling pathways.[3] The incorporation of a cyclopentane ring, a common motif in natural products and pharmaceuticals, can impart favorable pharmacokinetic properties.[4] This guide provides a detailed overview of the commercial availability of **3-Ethylcyclopentane-1-thiol**, along with representative experimental protocols and relevant biological pathway information to facilitate its use in research and development.

Commercial Suppliers

3-Ethylcyclopentane-1-thiol is available from a limited number of specialized chemical suppliers. The primary supplier identified is Enamine, a global provider of screening compounds and building blocks for drug discovery.[5] While other vendors may list the compound, they often source it from primary manufacturers like Enamine. Researchers are advised to contact suppliers directly for up-to-date pricing and availability.

Table 1: Commercial Supplier Information for **3-Ethylcyclopentane-1-thiol**

Supplier	Product Code	CAS Number	Molecular Formula	Molecular Weight	Purity	Available Quantities
Enamine	EN300-1289573	1341641-06-2	C ₇ H ₁₄ S	130.25	>95%	Available upon request

Data compiled from supplier websites and public chemical databases.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Due to the novelty of **3-Ethylcyclopentane-1-thiol**, specific experimental protocols involving this compound are not readily available in published literature. However, its utility can be inferred from its chemical structure. The reactive thiol group makes it an excellent candidate for nucleophilic reactions, such as the thiol-Michael addition, a powerful tool for carbon-sulfur bond formation.[\[8\]](#)[\[9\]](#)[\[10\]](#) The following are detailed, representative protocols that can be adapted for the use of **3-Ethylcyclopentane-1-thiol** in a research setting.

Protocol 1: Thiol-Michael Addition to an α,β -Unsaturated Carbonyl Compound

This protocol describes a general procedure for the conjugate addition of a thiol to an α,β -unsaturated ketone, a common reaction in the synthesis of potential drug candidates.

Materials:

- **3-Ethylcyclopentane-1-thiol**
- An α,β -unsaturated carbonyl compound (e.g., methyl vinyl ketone)
- Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
- Base catalyst (e.g., Triethylamine, DBU) or Lewis acid catalyst (e.g., Bismuth triflate)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)
- Thin Layer Chromatography (TLC) plate and developing chamber
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add the α,β -unsaturated carbonyl compound (1.0 eq).
- Dissolve the starting material in the chosen anhydrous solvent.
- Add **3-Ethylcyclopentane-1-thiol** (1.1 eq) to the reaction mixture.
- If required, add the catalyst (0.1 eq). For base-catalyzed reactions, triethylamine is a common choice. For Lewis acid catalysis, bismuth triflate can be effective. Some thiol-Michael additions can also proceed without a catalyst under solvent-free conditions.[\[8\]](#)[\[10\]](#)
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by TLC.
- Upon completion, quench the reaction if necessary (e.g., by adding a mild acid for a base-catalyzed reaction).
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
- Characterize the final product by NMR and mass spectrometry.

Protocol 2: High-Throughput Screening (HTS) for Biological Activity

This protocol outlines a general workflow for screening a small molecule like **3-Ethylcyclopentane-1-thiol** to identify potential biological targets.

Materials:

- **3-Ethylcyclopentane-1-thiol** dissolved in DMSO to a stock concentration (e.g., 10 mM)
- A library of biological targets (e.g., enzymes, receptors)
- Assay-specific reagents (e.g., substrates, buffers, detection reagents)
- Microplates (e.g., 384-well or 1536-well)
- Automated liquid handling systems
- Plate reader (e.g., for absorbance, fluorescence, or luminescence)
- Data analysis software

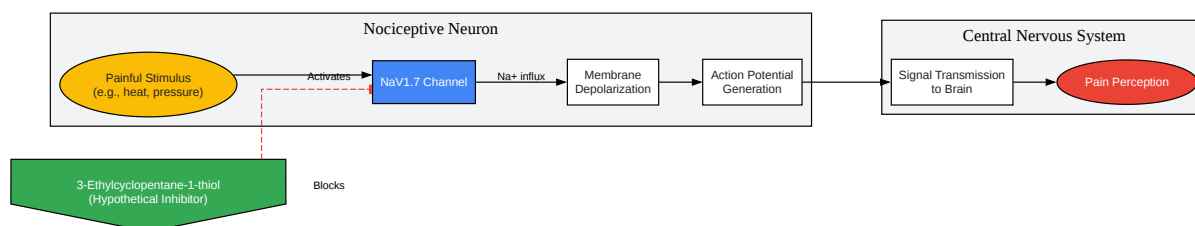
Procedure:

- **Assay Development:** Optimize an in vitro assay for each biological target to be screened. The assay should be robust, reproducible, and compatible with HTS automation.
- **Compound Plating:** Using an automated liquid handler, dispense a small volume of the **3-Ethylcyclopentane-1-thiol** stock solution into the wells of the microplates to achieve the desired final screening concentration (typically in the low micromolar range).
- **Reagent Addition:** Add the assay-specific reagents, including the biological target and its substrate, to the wells.
- **Incubation:** Incubate the microplates for a predetermined period at a controlled temperature to allow for any interaction between the compound and the target.

- **Signal Detection:** Use a plate reader to measure the signal generated by the assay (e.g., a change in fluorescence or absorbance), which is indicative of the target's activity.
- **Data Analysis:** Analyze the raw data to identify "hits" – wells where **3-Ethylcyclopentane-1-thiol** has significantly altered the activity of the biological target compared to control wells.
- **Hit Confirmation and Validation:** Re-test the initial hits to confirm their activity and perform dose-response experiments to determine their potency (e.g., IC_{50} or EC_{50}).

Potential Biological Relevance and Signaling Pathways

While the specific biological targets of **3-Ethylcyclopentane-1-thiol** are unknown, the cyclopentane moiety is present in numerous biologically active molecules.[4] For instance, cyclopentane derivatives have been investigated as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target in pain signaling.[11] Inhibition of NaV1.7 in sensory neurons can reduce the transmission of pain signals. A representative signaling pathway illustrating this concept is provided below.

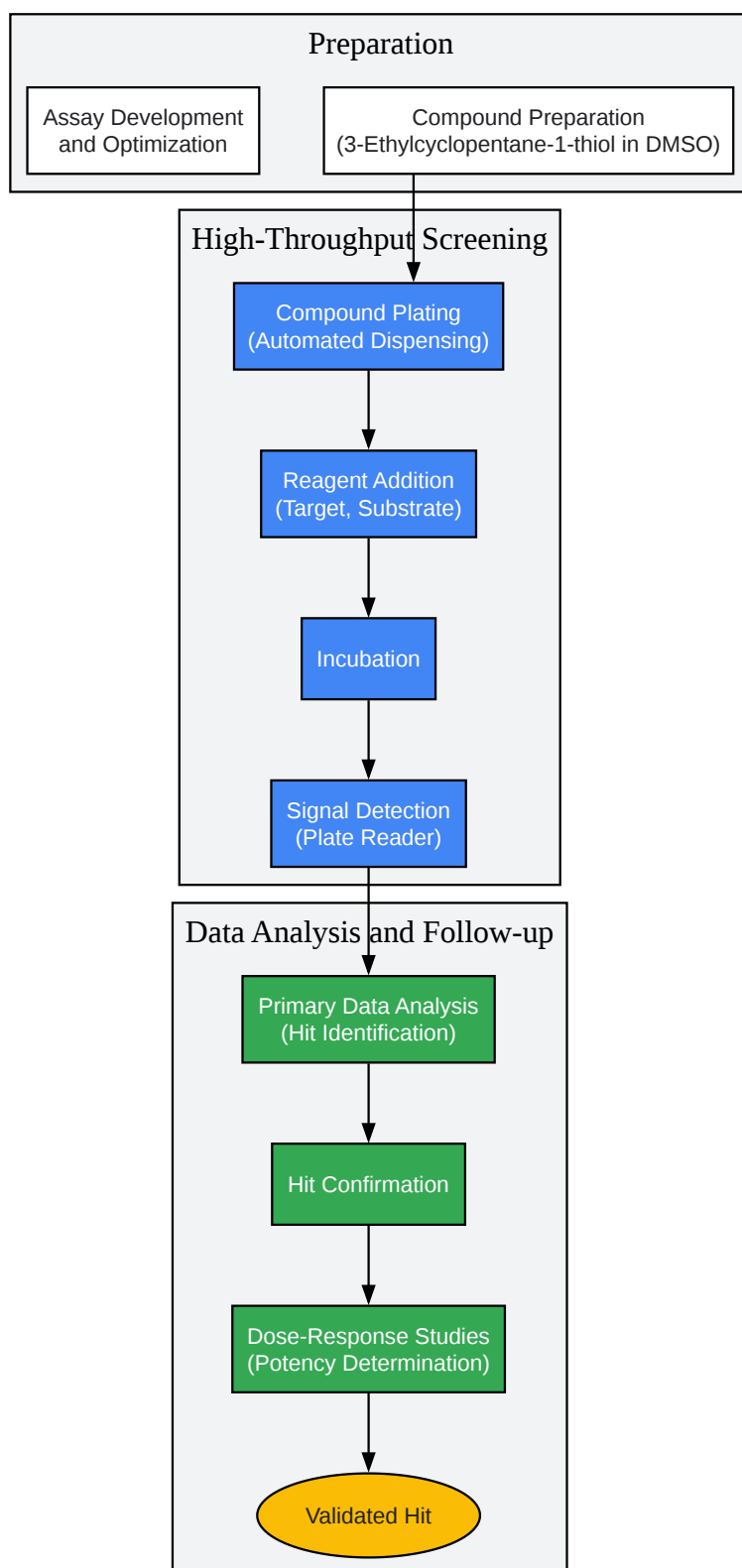


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Caption: Hypothetical mechanism of action for **3-Ethylcyclopentane-1-thiol** as a NaV1.7 inhibitor in pain signaling.

Experimental and Logical Workflows

The process of identifying and characterizing the biological activity of a novel compound like **3-Ethylcyclopentane-1-thiol** typically follows a structured workflow, such as the high-throughput screening process detailed in Protocol 2. This logical progression is visualized below.



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Caption: A typical workflow for high-throughput screening to identify the biological activity of a novel compound.

Conclusion

3-Ethylcyclopentane-1-thiol is a commercially available building block with potential applications in drug discovery and chemical biology. While specific biological data and experimental protocols for this compound are currently limited, its structural features suggest its utility in the synthesis of novel bioactive molecules. The provided supplier information, representative experimental protocols, and hypothetical biological context are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and similar small molecule thiols.

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